molecular formula C13H18N2O2 B2848352 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea CAS No. 1286699-16-8

1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea

Cat. No. B2848352
CAS RN: 1286699-16-8
M. Wt: 234.299
InChI Key: LNLPVAHZWYCXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea in lab experiments is its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as its potential side effects.

Future Directions

For the study of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea include further studies to determine its safety and efficacy in humans, as well as its potential side effects. It may also be studied for its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies may be conducted to explore its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea has been achieved through various methods. One such method involves the reaction of 2-cyclopropyl-2-hydroxypropanol and phenyl isocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-cyclopropyl-2-hydroxypropanol with phenyl isocyanate in the presence of a catalyst such as triethylamine. The yield of the compound varies depending on the method used.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(17,10-7-8-10)9-14-12(16)15-11-5-3-2-4-6-11/h2-6,10,17H,7-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLPVAHZWYCXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.